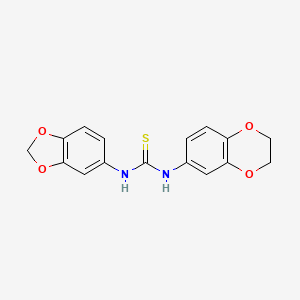
N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, also known as BDTU, is a compound that has been extensively studied for its potential applications in scientific research. BDTU is a thiourea derivative that has been synthesized and investigated for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. In addition, N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have neuroprotective properties, which can help to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea. One area of interest is in the development of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea-based therapies for the treatment of cancer and neurodegenerative disorders. Another area of interest is in the study of the mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, which could provide insights into its potential therapeutic applications. Finally, there is also interest in the development of new synthesis methods for N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, which could make it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of thiourea. The reaction is carried out in a solvent such as dichloromethane or chloroform and is typically heated under reflux for several hours. The resulting product is then purified by column chromatography to obtain pure N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been investigated for its potential applications in various scientific research areas. One of the primary areas of interest is in the field of cancer research. N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c23-16(18-11-2-4-13-15(8-11)22-9-21-13)17-10-1-3-12-14(7-10)20-6-5-19-12/h1-4,7-8H,5-6,9H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIYQYYPCDEZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797298 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

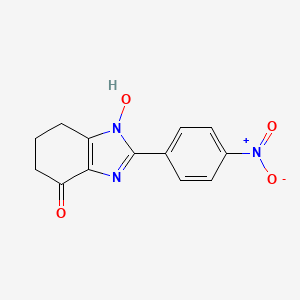
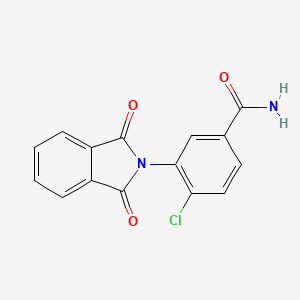
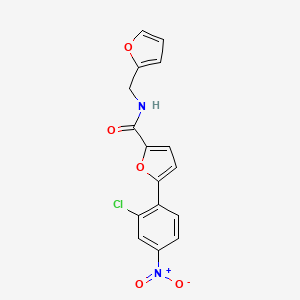
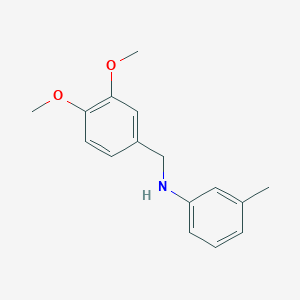
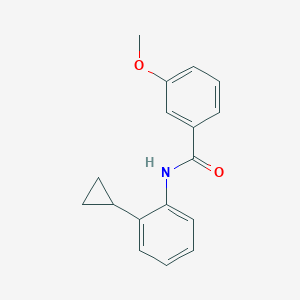
![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)

![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)
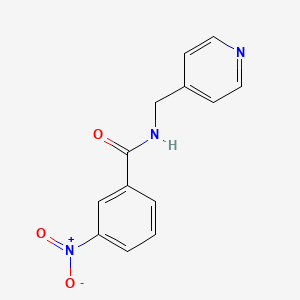

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)
![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)